molecular formula C22H22N4O3S B5419264 1-[6-(4-ETHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-(4-ETHOXY-3-METHYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5419264
M. Wt: 422.5 g/mol
InChI Key: QXGTYVVGISQIIJ-UHFFFAOYSA-N
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Description

1-[6-(4-Ethoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

1-[6-(4-ethoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-5-28-18-11-10-15(12-13(18)2)21-26(14(3)27)17-9-7-6-8-16(17)19-20(29-21)23-22(30-4)25-24-19/h6-12,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGTYVVGISQIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(4-ethoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves several steps. The synthetic route typically starts with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group and the ethoxy-methylphenyl substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or methylsulfanyl groups, using reagents like sodium hydride or alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

1-[6-(4-Ethoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazino and benzoxazepine moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and triazino compounds. Compared to these, 1-[6-(4-ethoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

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